molecular formula C23H27N3O B388689 (3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B388689
M. Wt: 361.5g/mol
InChI Key: YTCDTTDVGIUKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylamine with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the imino bond. The reaction mixture is usually heated to a specific temperature and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques such as chromatography and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dimethylphenyl)imino]-1H-indol-3-one
  • 1-[(4-methylpiperidino)methyl]-2-phenyl-1H-indol-3-one

Uniqueness

(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5g/mol

IUPAC Name

3-(2,4-dimethylphenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C23H27N3O/c1-16-10-12-25(13-11-16)15-26-21-7-5-4-6-19(21)22(23(26)27)24-20-9-8-17(2)14-18(20)3/h4-9,14,16H,10-13,15H2,1-3H3

InChI Key

YTCDTTDVGIUKGN-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=C(C=C(C=C4)C)C)C2=O

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=C(C=C(C=C4)C)C)C2=O

Origin of Product

United States

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